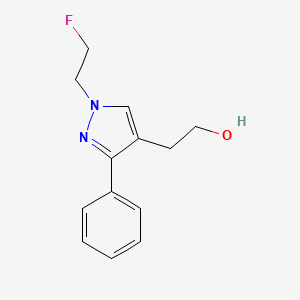
1-(2-fluoroetil)-3-fenil-1H-pirazol-4-il)etan-1-ol
Descripción general
Descripción
2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol is an organic compound with notable properties due to its unique molecular structure. This compound is part of the pyrazole family and contains a fluoroethyl group, which often imparts distinctive chemical behaviors.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its unique reactivity and stability, particularly in the synthesis of complex molecules.
Biology
Biologically, 2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol may be explored for its potential as a biochemical probe due to the presence of the fluorine atom, which can be useful in imaging techniques like PET scans.
Medicine
Medically, compounds of this type are investigated for their potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry
In industry, it might be used as an intermediate in the synthesis of pharmaceuticals or agrochemicals, leveraging its reactive sites for further functionalization.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol typically involves the formation of a pyrazole ring, followed by the introduction of the fluoroethyl group. One possible synthetic route might involve the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds to form the pyrazole ring. Subsequent alkylation with fluoroethyl reagents can complete the synthesis. The reaction conditions often require mild temperatures and the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized routes that enhance yield and purity. Large-scale syntheses might employ catalytic methods or continuous flow techniques to streamline the process and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: : The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO2).
Reduction: : Reduction of the pyrazole ring or the fluoroethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: : The fluoroethyl group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions Used
Oxidation: : PCC, MnO2, chromium trioxide (CrO3).
Reduction: : LiAlH4, sodium borohydride (NaBH4).
Substitution: : Nucleophiles such as thiols, amines, or alcohols, often under basic conditions.
Major Products Formed
Depending on the reactions, major products can include ketones, aldehydes, secondary alcohols, or various substituted derivatives.
Mecanismo De Acción
The mechanism of action for 2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol typically involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance binding affinity or modify the metabolic stability of the compound. Pathways involved often include signal transduction mechanisms where the compound acts as an inhibitor or modulator.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-3-(2-chloroethyl)-1H-pyrazole: : Similar in structure but with a chloroethyl group.
3-Phenyl-1-(2-hydroxyethyl)-1H-pyrazole: : Has a hydroxyethyl group instead of a fluoroethyl group.
Uniqueness
2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol stands out due to the presence of the fluoroethyl group, which can impart unique physical and chemical properties, such as increased lipophilicity or altered metabolic pathways, distinguishing it from its analogs.
That’s quite the exploration of 2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol. Anything else you’re curious about?
Propiedades
IUPAC Name |
2-[1-(2-fluoroethyl)-3-phenylpyrazol-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O/c14-7-8-16-10-12(6-9-17)13(15-16)11-4-2-1-3-5-11/h1-5,10,17H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGLWLLBMGHJDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2CCO)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


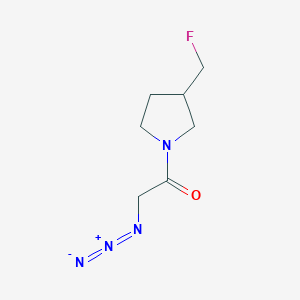
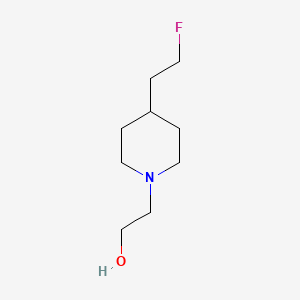
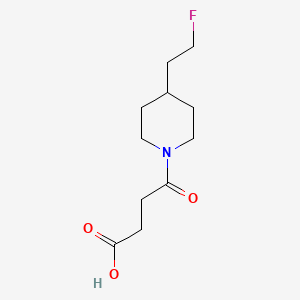

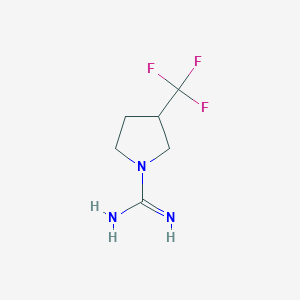
![4-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)cyclohexane-1-carboxylic acid](/img/structure/B1490923.png)
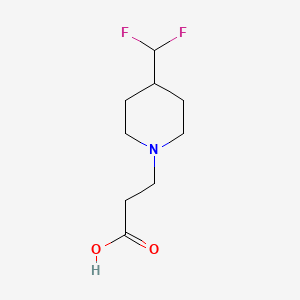
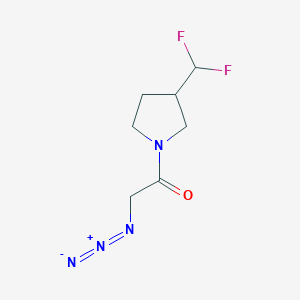
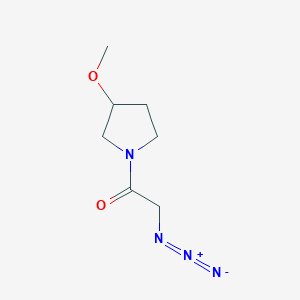

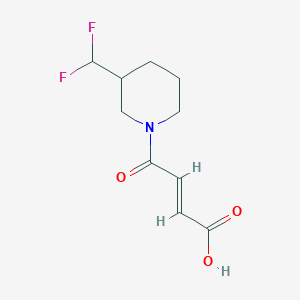
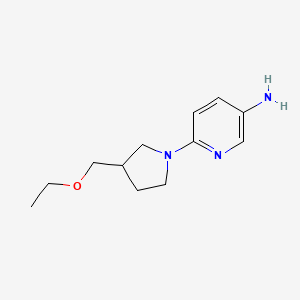
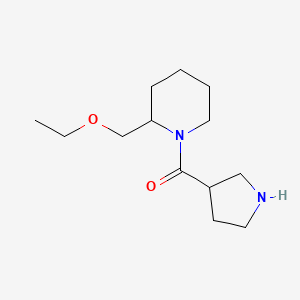
![3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1490936.png)
